N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide
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Description
This compound is a type of sulfonamide that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its potential as a therapeutic agent for Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can then be treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound includes a 2,3-dihydro-1,4-benzodioxin-6-yl moiety . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the search results, sulfonamides in general are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-protozoal effects .Physical And Chemical Properties Analysis
The compound is a white amorphous powder with a molecular weight of 452 gmol^-1 . Its IR spectrum shows peaks at 3258 cm^-1 (N-H stretching), 3047 cm^-1 (C-H stretching of aromatic ring), 2936 cm^-1 (-CH2 stretching), 1711 cm^-1 (C=O stretching), 1643 cm^-1 (C=C stretching of aromatic ring), and 1385 cm^-1 (-SO2 stretching) .Future Directions
properties
IUPAC Name |
N-[2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-4-13(18-16(20)11-19(3)17(21)5-2)12-6-7-14-15(10-12)23-9-8-22-14/h5-7,10,13H,2,4,8-9,11H2,1,3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSXUVFPANPAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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